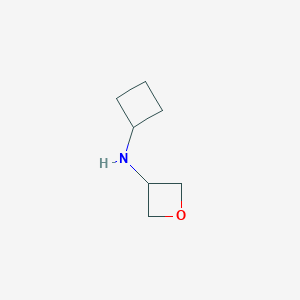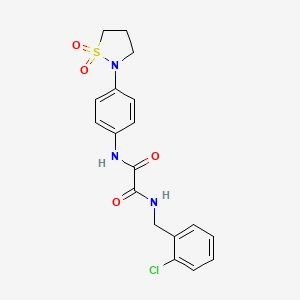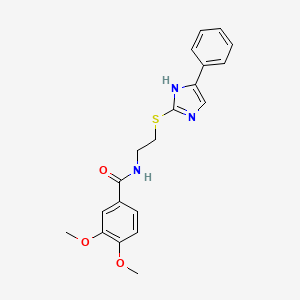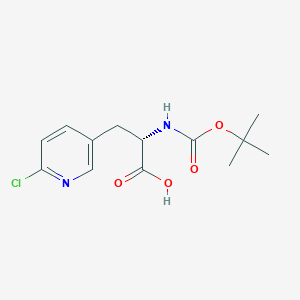
N-cyclobutyloxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyloxetan-3-amine is a chemical compound with the molecular formula C₇H₁₃NO . It has a molecular weight of 127.1 . The compound is typically available in liquid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1(NC2CCC2)COC1 . This notation provides a way to represent the structure of the molecule in text format.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . . The compound has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Biological Activity
- Synthesis of 3-Aminocyclobut-2-en-1-ones: A series of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, were synthesized through the facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This synthesis showcases the potential of N-cyclobutyloxetan-3-amine derivatives in the development of therapeutic agents (Brand et al., 2003).
Catalytic Applications
- Copper-Catalysed Amination Reactions: The application of a diphosphinidenecyclobutene ligand in copper-catalysed amination reactions of aryl halides with amines, highlighting the role of cyclobutane derivatives in facilitating such transformations to yield secondary or tertiary amines efficiently (Gajare et al., 2004).
Mechanistic Insights into Reactions Involving Cyclobutane Derivatives
- Mechanism of Amide Formation: The study of amide formation between carboxylic acid and amine in aqueous media using carbodiimide highlights the chemical versatility of cyclobutane derivatives, providing insights into their reactivity and potential application in bioconjugation (Nakajima & Ikada, 1995).
Novel Synthetic Routes and Bioactive Molecule Development
- Synthesis of Cyclobutyl Analogs of Nucleosides: The creation of cyclobutyl analogs of adenosine and guanosine, though devoid of antiviral activity, exemplifies the exploration of cyclobutane derivatives in the quest for new therapeutic agents. This research underscores the broad potential of cyclobutane derivatives in drug development (Boumchita et al., 1990).
Antimicrobial Applications
- Novel Antimycobacterial Compounds: Research into 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of cyclobutane derivatives in addressing antimicrobial resistance (Sriram et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-cyclobutyloxetan-3-amine are currently unknown. This compound is a relatively new and less-studied molecule
Mode of Action
Based on its structural similarity to other amines, it can be hypothesized that it might interact with its targets in a manner similar to other amines .
Biochemical Pathways
Amines are known to play crucial roles in various biochemical pathways, including neurotransmission . They can act as agonists or antagonists, increasing or decreasing the activity of particular neurotransmitters .
Result of Action
Amines can have various effects depending on their specific targets and mode of action .
Eigenschaften
IUPAC Name |
N-cyclobutyloxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(3-1)8-7-4-9-5-7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIXCAQDKFMQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2COC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984521.png)



![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)


![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
